1-Hydroxynaphthalene-7-sulfonic acid
Description
Contextual Significance within Naphthalene (B1677914) Sulfonic Acid Chemistry
Naphthalene sulfonic acids are a cornerstone of industrial organic chemistry, primarily serving as intermediates in the synthesis of dyes, pigments, and other specialty chemicals. The introduction of a sulfonic acid group to the naphthalene ring imparts water solubility, a crucial characteristic for many dyeing processes. The further addition of a hydroxyl group, as in the case of 1-hydroxynaphthalene-7-sulfonic acid, creates a versatile building block with multiple reactive sites, allowing for a diverse range of subsequent chemical modifications.
The specific positioning of the functional groups in this compound dictates its unique chemical behavior and, consequently, its applications. The interplay between the electron-donating hydroxyl group and the electron-withdrawing sulfonic acid group on the naphthalene nucleus influences the molecule's reactivity, solubility, and spectral properties. This makes it a valuable component in the design of molecules with specific coloration, fluorescence, or other desired physicochemical characteristics.
Historical Evolution of Research on Hydroxynaphthalene Sulfonic Acids, Emphasizing Foundational Discoveries
The history of hydroxynaphthalene sulfonic acids is intrinsically linked to the rise of the synthetic dye industry in the late 19th century. The discovery that coal tar, a byproduct of coal gas production, could be a source of a vast array of aromatic compounds, including naphthalene, opened the door to a new era of chemical innovation. wikipedia.org
Early research was largely empirical, driven by the demand for new and vibrant colors for textiles. Chemists systematically explored the sulfonation of naphthols (hydroxynaphthalenes) to produce water-soluble intermediates that could be coupled with diazonium salts to form azo dyes. This period saw the discovery and commercialization of numerous hydroxynaphthalene sulfonic acid isomers, each yielding dyes with distinct shades and properties. While specific foundational discoveries pertaining exclusively to this compound are not extensively documented in readily available historical records, its emergence is a part of this broader wave of innovation in dye precursor synthesis. The systematic investigation of various sulfonation and hydroxylation reactions of naphthalene and its derivatives would have inevitably led to the isolation and characterization of this particular isomer.
Structural Isomerism and its Implications for Research Directions on Naphthalene Derivatives
The naphthalene molecule, with its two fused benzene (B151609) rings, offers multiple positions for substitution, leading to a large number of possible structural isomers for any given set of substituents. In the case of monosubstituted naphthalenes, there are two possible isomers (alpha and beta). For disubstituted naphthalenes, such as hydroxynaphthalene sulfonic acids, the number of potential isomers increases significantly.
This structural isomerism has profound implications for the chemical and physical properties of the resulting compounds. The precise location of the hydroxyl and sulfonic acid groups on the naphthalene ring in this compound, for instance, influences factors such as:
Reactivity: The position of the substituents affects the electron density at different points on the naphthalene ring, thereby directing the course of further chemical reactions.
Steric Hindrance: The proximity of the functional groups to each other and to the adjacent ring can create steric hindrance, which can affect reaction rates and the stability of the molecule.
Spectral Properties: The absorption and emission of light are highly dependent on the electronic structure of the molecule, which is determined by the positions of the substituents.
The study of these isomeric differences has been a central theme in naphthalene chemistry research. Understanding how the structure of an isomer correlates with its properties allows chemists to rationally design and synthesize molecules with specific functionalities for targeted applications. The investigation of different hydroxynaphthalene sulfonic acid isomers has been crucial in expanding the palette of available dyes and in developing other functional materials.
Key Functional Groups and their Role in Chemical Reactivity of this compound
The chemical reactivity of this compound is primarily governed by the interplay of its two key functional groups: the hydroxyl group (-OH) and the sulfonic acid group (-SO3H), both attached to the aromatic naphthalene core.
The Hydroxyl Group (-OH):
Activating and Directing Effects: The hydroxyl group is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. This means it increases the electron density of the naphthalene ring system, particularly at the positions ortho and para to itself, making the molecule more susceptible to attack by electrophiles.
Acidity: The hydroxyl group is weakly acidic and can be deprotonated in the presence of a base to form a phenoxide ion. This increases its activating effect and can be utilized in various coupling reactions.
Nucleophilicity: The oxygen atom of the hydroxyl group possesses lone pairs of electrons, making it a nucleophilic site that can participate in reactions such as etherification.
The Sulfonic Acid Group (-SO3H):
Deactivating and Meta-Directing Effects: In contrast to the hydroxyl group, the sulfonic acid group is a deactivating, meta-directing group. It withdraws electron density from the naphthalene ring, making it less reactive towards electrophilic substitution.
Acidity: The sulfonic acid group is strongly acidic, readily donating its proton in aqueous solutions. This property is key to the water solubility of the compound and its derivatives.
Leaving Group Potential: Under certain conditions, the sulfonic acid group can be replaced by other functional groups in nucleophilic aromatic substitution reactions, although this is generally less common than electrophilic substitution on the activated ring.
Data on this compound
| Property | Value |
| Chemical Formula | C₁₀H₈O₄S |
| Molecular Weight | 224.23 g/mol |
| CAS Number | 132-57-0 |
| Appearance | Data not readily available |
| Melting Point | Data not readily available |
| Boiling Point | Data not readily available |
| Solubility | Expected to be soluble in water |
Structure
3D Structure
Properties
CAS No. |
20191-62-2 |
|---|---|
Molecular Formula |
C10H8O4S |
Molecular Weight |
224.23 g/mol |
IUPAC Name |
8-hydroxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C10H8O4S/c11-10-3-1-2-7-4-5-8(6-9(7)10)15(12,13)14/h1-6,11H,(H,12,13,14) |
InChI Key |
SYMAOPXKWWZQIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)S(=O)(=O)O)C(=C1)O |
Origin of Product |
United States |
Spectroscopic Characterization and Advanced Analytical Methodologies
Comprehensive Spectroscopic Analysis for Structural Elucidation of 1-Hydroxynaphthalene-7-sulfonic Acid
The unambiguous determination of the molecular structure of this compound relies on a combination of modern spectroscopic techniques. Each method provides unique insights into the molecule's framework, functional groups, and electronic properties, collectively confirming its identity and purity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the aromatic system. Spectra are typically recorded in deuterated solvents such as dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterium (B1214612) oxide (D₂O) scispace.comepa.gov.
In the ¹H NMR spectrum, the protons on the naphthalene (B1677914) ring system resonate in the aromatic region, typically between 7.0 and 9.0 ppm. The precise chemical shift of each proton is influenced by the electronic effects of the hydroxyl (-OH) and sulfonic acid (-SO₃H) substituents. The hydroxyl group, being an electron-donating group, tends to shield adjacent protons, shifting their signals to a lower frequency (upfield). Conversely, the sulfonic acid group is electron-withdrawing, causing deshielding and shifting the signals of nearby protons to a higher frequency (downfield).
The ¹³C NMR spectrum provides complementary information, with the ten carbon atoms of the naphthalene skeleton appearing in the aromatic region (typically 110-150 ppm). The carbons directly attached to the hydroxyl and sulfonic acid groups exhibit distinct chemical shifts due to strong substituent effects scispace.com.
Unambiguous assignment of all proton and carbon signals is achieved using two-dimensional (2D) NMR techniques. Correlation Spectroscopy (COSY) is used to identify proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent on the ring. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy identifies longer-range (2-3 bond) correlations between protons and carbons. These techniques are essential for differentiating between the various isomers of hydroxynaphthalene sulfonic acid.
| Technique | Group | Expected Chemical Shift Range (ppm) | Notes |
|---|---|---|---|
| ¹H NMR | Aromatic Protons (C-H) | 7.0 - 9.0 | Specific shifts depend on proximity to -OH and -SO₃H groups. |
| Hydroxyl Proton (O-H) | Variable (often broad) | Position is dependent on solvent, concentration, and temperature. | |
| ¹³C NMR | Aromatic Carbons (C-H, C-C) | 110 - 140 | - |
| Carbon attached to -OH (C-O) | ~150 - 160 | Typically shifted downfield. | |
| Carbon attached to -SO₃H (C-S) | ~140 - 150 | Typically shifted downfield. |
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In this compound, the IR spectrum is characterized by distinct absorption bands corresponding to the hydroxyl and sulfonic acid groups, as well as the aromatic naphthalene core.
The hydroxyl group (-OH) gives rise to a prominent, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration and is often broadened due to hydrogen bonding researchgate.net. A C-O stretching vibration can also be observed, typically in the 1200-1260 cm⁻¹ region.
The sulfonic acid group (-SO₃H) has several characteristic vibrational modes. Strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds are typically found around 1250 cm⁻¹ and 1085 cm⁻¹, respectively scispace.comresearchgate.net. Additional bands related to S-O and C-S stretching vibrations can be observed at lower frequencies, for instance, a C-O-S vibration may be seen around 810 cm⁻¹ researchgate.net. It is important to note that the IR spectra of sulfonic acids can sometimes resemble those of their salt forms due to hydration under normal conditions rsc.org.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |
| C-O Stretch | 1200 - 1260 | Medium-Strong | |
| Sulfonic Acid (-SO₃H) | S=O Asymmetric Stretch | ~1250 | Strong |
| S=O Symmetric Stretch | ~1085 | Strong | |
| S-O Stretch | 1000 - 1100 | Medium-Strong | |
| C-S Stretch | ~810 | Medium | |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Weak |
| C-H Bending (out-of-plane) | 700 - 900 | Strong |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The naphthalene ring system is a strong chromophore that absorbs UV radiation, leading to characteristic π→π* transitions datapdf.com. The spectrum of this compound is defined by this aromatic core.
The presence of the hydroxyl (-OH) and sulfonic acid (-SO₃H) groups, which act as auxochromes, modifies the absorption profile of the parent naphthalene molecule. These substituents can cause shifts in the wavelength of maximum absorbance (λmax) and changes in molar absorptivity. The hydroxyl group, with its lone pairs of electrons, can extend the conjugated system, typically resulting in a bathochromic shift (a shift to longer wavelengths). The electronic properties of related naphthalenesulfonic acid derivatives have been studied, showing complex absorption patterns that are sensitive to substitution and solvent polarity datapdf.comacs.org. The analysis of these spectra provides insight into the extent of conjugation and the electronic structure of the molecule.
Chromatographic Separation and Purity Assessment Techniques
Chromatographic methods are indispensable for the separation of this compound from reaction byproducts, isomers, and other impurities, as well as for its accurate quantification.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation, identification, and quantification of non-volatile compounds like hydroxynaphthalene sulfonic acids. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds researchgate.netiaea.org.
Method development involves optimizing several parameters to achieve efficient separation of the target analyte from potential impurities, particularly structural isomers which can be challenging to resolve. A typical RP-HPLC method utilizes a non-polar stationary phase, such as a C18 (octadecylsilyl) column, and a polar mobile phase. The mobile phase usually consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, often run in a gradient elution mode to improve resolution and reduce analysis time nih.gov. To ensure good peak shape and reproducible retention times for the acidic analytes, the pH of the mobile phase is often controlled, for example, by adding trifluoroacetic acid (TFA) nih.gov. Alternatively, ion-pair chromatography, which involves adding an ion-pairing reagent to the mobile phase, can be employed to enhance the retention of these highly polar, ionic compounds researchgate.net. Detection is typically performed using a UV-Vis or diode-array detector (DAD) set at a wavelength where the analyte exhibits strong absorbance researchgate.net.
Once developed, the HPLC method must be validated according to established guidelines (e.g., International Council for Harmonisation - ICH) to ensure its reliability for quantitative analysis. Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) amazonaws.comresearchgate.net.
| Parameter | Typical Condition | Reference |
|---|---|---|
| Column | Reversed-Phase C18, 5 µm particle size | nih.gov |
| Mobile Phase | A: Water with 0.1% TFA; B: Acetonitrile with 0.1% TFA | nih.gov |
| Elution Mode | Gradient | nih.gov |
| Flow Rate | 1.0 mL/min | sielc.com |
| Detection | UV-Vis or Diode-Array Detector (DAD) at ~240 nm | nih.gov |
| Column Temperature | 25 - 40 °C | - |
For obtaining high-purity this compound on a preparative scale (milligrams to grams), Counter-Current Chromatography (CCC) offers a significant advantage over traditional solid-phase chromatography. CCC is a form of liquid-liquid partition chromatography that operates without a solid support matrix, thereby eliminating issues such as irreversible adsorption of polar analytes and sample degradation nih.gov.
The technique, particularly in its high-speed (HSCCC) format, has been successfully applied to the purification of a closely related isomer, 4-hydroxy-1-naphthalenesulfonic acid nih.gov. The process involves a specialized column of coiled tubing that is subjected to a centrifugal force field. A two-phase solvent system is chosen so that the components to be separated have suitable partition coefficients between the two immiscible liquid phases. One phase is held stationary in the column by the centrifugal force, while the other phase is pumped through as the mobile phase, effecting the separation based on the differential partitioning of the sample components nih.gov.
For the purification of hydroxynaphthalene sulfonic acids, a common solvent system consists of n-butanol and water, often acidified with a small amount of an acid like TFA to control the ionization state of the analyte nih.gov. This method has been shown to be effective for purifying technical-grade material to over 99% purity, demonstrating its power for the preparative purification of sulfonated naphthalenes nih.gov.
Mass Spectrometry for Molecular Identification and Characterization
Mass spectrometry (MS) stands as a powerful analytical technique for the molecular identification and structural elucidation of compounds such as this compound. This method measures the mass-to-charge ratio (m/z) of ions, providing precise molecular weight information and fragmentation patterns that offer insights into the compound's structure. For complex sulfonated aromatic compounds, advanced MS methodologies are indispensable for both characterization and purity assessment.
Electrospray Ionization Mass Spectrometry (ESI-MS) Applications for Sulfonated Compounds
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of polar, thermally labile molecules like sulfonated aromatic compounds. nih.gov It allows for the transfer of ions from solution into the gas phase with minimal fragmentation, making it ideal for determining the molecular weight of the intact molecule. uliege.be For compounds such as this compound, ESI is typically performed in negative ion mode, as the sulfonic acid group is readily deprotonated to form a stable anion [M-H]⁻. researchgate.net
The coupling of liquid chromatography (LC) with ESI-MS provides a robust method for separating complex mixtures and analyzing individual components. nih.gov This is particularly useful for distinguishing between isomers of hydroxynaphthalene sulfonic acids, which can be challenging to differentiate by mass spectrometry alone. The choice of mobile phase is crucial; volatile buffers like ammonium (B1175870) acetate (B1210297) are often employed as they are compatible with the ESI process. nih.gov
In ESI-MS analysis of sulfonated naphthalenes, collision-induced dissociation (CID) can be used to generate characteristic fragment ions. While the [M-H]⁻ ion is the most abundant ion under gentle ESI conditions, increasing the collision energy can induce fragmentation. A common fragmentation pathway for sulfonated aromatics is the loss of SO₃ (80 Da). nih.gov
For the isomeric compound 6-hydroxynaphthalene-2-sulfonic acid, specific fragment ions have been observed in negative ion mode ESI-MS/MS analysis. These fragments provide a basis for what could be expected for this compound due to their structural similarity.
| Observed Ion | m/z (Mass-to-Charge Ratio) | Interpretation |
|---|---|---|
| [M-H]⁻ | 223.0071 | Deprotonated molecular ion of hydroxynaphthalene sulfonic acid |
| [M-H-SO₃]⁻ | 143.0451 | Loss of sulfur trioxide from the parent ion |
| [SO₃]⁻• | 79.9571 | Sulfite (B76179) radical anion |
Data derived from the mass spectrum of the isomer 6-hydroxynaphthalene-2-sulfonate (CID 7117) as a proxy for this compound. massbank.eu
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unambiguous identification of chemical compounds and the characterization of impurities. measurlabs.com Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements, typically with an error of less than 5 ppm, which allows for the determination of the elemental composition of a molecule. utoledo.edu This high accuracy is critical for distinguishing between compounds that may have the same nominal mass but different elemental formulas. uci.edu
For this compound (C₁₀H₈O₄S), the theoretical exact mass of the neutral molecule is 224.0143 Da. In negative ion mode, the expected deprotonated molecule [M-H]⁻ would have a theoretical m/z of 223.0071. An HRMS instrument can measure this mass with high precision, confirming the elemental formula and lending a high degree of confidence to the compound's identification. measurlabs.com
A key application of HRMS in pharmaceutical and chemical analysis is impurity profiling. ijnrd.org The manufacturing process of this compound can result in various process-related impurities, such as isomers, starting materials, or by-products. HRMS, often coupled with liquid chromatography, can detect and identify these low-level impurities. waters.com By determining the accurate mass of an impurity, a molecular formula can be proposed, which is the first step in its structural elucidation. ijnrd.org For instance, the presence of an additional hydroxyl or sulfonic acid group, or the absence of one, would be readily apparent from the accurate mass measurement.
| Compound/Impurity | Molecular Formula | Theoretical Exact Mass [M-H]⁻ (Da) | Potential Origin |
|---|---|---|---|
| This compound | C₁₀H₇O₄S⁻ | 223.0071 | Target Compound |
| Naphthalenedisulfonic acid isomer | C₁₀H₇O₆S₂⁻ | 302.9690 | By-product (over-sulfonation) |
| Dihydroxynaphthalene isomer | C₁₀H₇O₂⁻ | 159.0452 | By-product or degradation product |
| Naphthalenesulfonic acid isomer | C₁₀H₇O₃S⁻ | 207.0122 | Incomplete reaction/starting material |
This capability for accurate mass determination makes HRMS an indispensable technique for quality control, ensuring the purity and identity of this compound.
Coordination Chemistry and Metal Complexation Research
Ligand Design Principles and Coordination Modes of 1-Hydroxynaphthalene-7-sulfonic Acid Derivatives
The design of ligands based on the this compound scaffold is primarily dictated by the two key functional groups: the phenolic hydroxyl group and the sulfonic acid group. These groups serve as the primary coordination sites for metal ions. The hydroxyl group is weakly acidic and typically undergoes deprotonation to form a more nucleophilic phenolate oxygen, which readily binds to metal centers. The sulfonic acid group, being strongly acidic, is usually deprotonated to the sulfonate (-SO₃⁻) form in solution.
The coordination modes of these naphthol sulfonate ligands can be varied:
Monodentate Coordination: The ligand can coordinate to a metal center through either the phenolate oxygen or one of the sulfonate oxygens.
Bidentate Chelation: More commonly, the ligand acts as a bidentate chelating agent, coordinating to a single metal ion through both the deprotonated hydroxyl oxygen and an oxygen atom from the sulfonate group. This forms a stable chelate ring, enhancing the thermodynamic stability of the resulting complex.
Bridging Coordination: The sulfonate group, with its three oxygen atoms, can act as a bridging ligand, linking two or more metal centers. This can lead to the formation of dinuclear, polynuclear, or coordination polymer structures. researchgate.net For instance, in some copper(II) complexes, sulfonate groups bridge metal centers to form discrete dinuclear structures or one-dimensional coordination polymers. researchgate.net Similarly, carboxylate groups, which are electronically similar to sulfonates, exhibit a wide range of bridging modes, including µ₂-O,O' and µ₂-O,O,O', in various metal complexes. mdpi.comresearchgate.net
Derivatization of the this compound backbone, for example, by introducing other donor atoms (like nitrogen in Schiff base derivatives), can increase the denticity of the ligand, leading to tridentate (e.g., NNO) or higher coordination modes and further stabilizing the metal complexes. mdpi.com
Synthesis and Structural Characterization of Metal Chelates with Naphthol Sulfonate Ligands
The synthesis of metal complexes with naphthol sulfonate ligands is typically achieved by reacting a soluble salt of the desired metal with the ligand in a suitable solvent, often with the addition of a base to facilitate the deprotonation of the hydroxyl group. Electrochemical methods have also been employed, where a sacrificial metal anode is used in a solution containing the ligand. mdpi.com
A variety of first-row transition metal complexes have been synthesized using naphthol-based ligands. While specific studies on this compound are limited, research on analogous compounds like 2-hydroxynaphthalene-1-carboxaldehyde provides significant insight into the expected stoichiometry and structure. These complexes are often formed with a 1:2 or 1:3 metal-to-ligand ratio, depending on the charge and coordination preference of the metal ion.
For example, complexes of 2-hydroxynaphthalene-1-carboxaldehyde (Hhnca) have been synthesized with Co(II), Ni(II), and Cu(II) in a 1:2 ratio (M(hnca)₂), and with Cr(III) and Fe(III) in a 1:3 ratio (M(hnca)₃). researchgate.net In these complexes, the ligand coordinates through the deprotonated hydroxyl oxygen and the carbonyl oxygen of the aldehyde group. researchgate.net The presence of coordinated water molecules is also common, completing the coordination sphere of the metal ion. researchgate.net The geometry around the metal center is typically octahedral for hexacoordinate complexes and square planar or tetrahedral for tetracoordinate complexes.
Table 1: Stoichiometry of Transition Metal Complexes with a Naphthol-Based Ligand (2-hydroxynaphthalene-1-carboxaldehyde)
| Metal Ion | Complex Formula | Assumed Stoichiometry (Metal:Ligand) |
| Fe(III) | Fe(hnca)₃·3H₂O | 1:3 |
| Co(II) | Co(hnca)₂·2H₂O | 1:2 |
| Ni(II) | Ni(hnca)₂·2H₂O | 1:2 |
| Cu(II) | Cu(hnca)₂ | 1:2 |
| Pd(II) | Pd(hnca)₂ | 1:2 |
Data sourced from studies on 2-hydroxynaphthalene-1-carboxaldehyde (Hhnca). researchgate.net
Organometallic compounds, particularly organotin(IV) complexes, have been synthesized with derivatives of hydroxynaphthalene sulfonic acid. For instance, the reaction of 4-amino-3-hydroxynaphthalene-1-sulfonic acid with di- or tri-substituted organotin chlorides yields stable complexes. nih.gov
The synthesis typically involves refluxing the ligand with the corresponding organotin chloride in a solvent like methanol. nih.gov The resulting complexes exhibit different stoichiometries and coordination geometries depending on the organotin precursor.
Trisubstituted Complexes: Triorganotin chlorides (R₃SnCl) react with the ligand in a 1:1 molar ratio to form complexes of the type R₃SnL.
Disubstituted Complexes: Diorganotin dichlorides (R₂SnCl₂) react in a 1:2 molar ratio (metal:ligand) to form complexes of the type R₂SnL₂.
Structural characterization using techniques like ¹¹⁹Sn NMR spectroscopy indicates that the coordination number around the tin atom is typically five for trisubstituted complexes and six for disubstituted complexes. nih.gov Infrared spectroscopy confirms coordination by showing shifts in the vibrational frequencies of the functional groups (e.g., -OH, -NH₂, -SO₃H) upon complexation. nih.gov
Table 2: Synthesis and Properties of Organotin Complexes with 4-amino-3-hydroxynaphthalene-1-sulfonic acid
| Complex | Organotin Precursor | Stoichiometry (Ligand:Metal) | Yield (%) | Coordination Number |
| 1 | Triphenyltin chloride | 1:1 | 75 | 5 |
| 2 | Tributyltin chloride | 1:1 | 70 | 5 |
| 3 | Dibutyltin dichloride | 2:1 | 95 | 6 |
| 4 | Dimethyltin dichloride | 2:1 | 89 | 6 |
Data based on the ligand 4-amino-3-hydroxynaphthalene-1-sulfonic acid. researchgate.netnih.gov
Photophysical and Electronic Properties of Coordination Compounds
Metal complexes containing naphthol sulfonate ligands often exhibit interesting photophysical properties, such as fluorescence and phosphorescence. The naphthalene (B1677914) moiety is an intrinsic fluorophore, and its emission properties can be significantly modulated upon coordination to a metal ion.
The observed photoluminescence can originate from different electronic transitions:
Ligand-Centered (LC) Transitions: The emission may be primarily fluorescent or phosphorescent in nature, arising from π-π* transitions within the naphthalene ring system.
Metal-to-Ligand Charge Transfer (MLCT) Transitions: In complexes with d-block metals, excitation can promote an electron from a metal-centered orbital to a ligand-based π* orbital, often resulting in phosphorescence.
Ligand-to-Metal Charge Transfer (LMCT) Transitions: These transitions involve the promotion of an electron from a ligand-based orbital to a metal-centered orbital.
Research on platinum(II) complexes with rigid, cyclometalating naphthol-derived ligands has shown phosphorescence emission from mixed ³LC/³MLCT excited states. mdpi.com The introduction of a heavy metal atom like platinum facilitates intersystem crossing, enhancing phosphorescence. Similarly, some silver(I) coordination compounds with sulfonate-naphthol ligands display room-temperature photoluminescence. researchgate.net The specific emission wavelengths and quantum yields are highly dependent on the nature of the metal ion, the coordination geometry, and the rigidity of the complex. mdpi.com
Research on Metal Complexes as Catalysts and Separating Agents
Transition metal complexes are widely studied for their catalytic activity in a broad range of chemical transformations due to their ability to activate substrates and facilitate reactions through various oxidation states.
While the catalytic application of complexes derived specifically from this compound is not extensively documented, the general class of metal-naphthol complexes shows promise. For example, transition metals are known to catalyze the oxidation of naphthols. acs.org The coordination of a naphthol sulfonate ligand to a metal center can create a sterically defined active site, potentially inducing selectivity in reactions.
Furthermore, composites made from related compounds, such as amino-substituted naphthalene sulfonic acids, have been investigated as metal-free electrocatalysts for the oxygen reduction reaction (ORR), a key process in fuel cells. ajol.info Metal complexes based on d⁰ early transition metals like Ti(IV), V(V), and Mo(VI) are effective catalysts for sulfoxidation reactions, proceeding through the activation of peroxides. nih.gov The design of the ligand sphere in these catalysts is crucial for stability and reactivity. nih.gov This suggests that metal complexes of this compound could potentially be developed as catalysts for various oxidation reactions or other organic transformations, although further research is needed to explore and optimize their catalytic performance.
Adsorption and Preconcentration Methodologies for Trace Metal Ions
Methodologies involving naphthalene-based sulfonic acid derivatives typically follow a solid-phase extraction protocol. This involves the passage of an aqueous sample containing the target metal ions through a column or cartridge packed with a solid support that has been functionalized with the chelating agent. The metal ions are retained on the solid phase through complexation, while the sample matrix is washed away. Subsequently, the adsorbed metal ions are eluted with a small volume of a suitable solvent, thereby achieving preconcentration. The concentration of the metal ions in the eluate is then determined using an appropriate analytical technique, such as flame atomic absorption spectrometry (FAAS), inductively coupled plasma-optical emission spectrometry (ICP-OES), or inductively coupled plasma-mass spectrometry (ICP-MS).
The performance of such a preconcentration methodology is evaluated based on several key parameters:
Adsorption Capacity: This refers to the maximum amount of a metal ion that can be adsorbed per unit mass of the sorbent.
Effect of pH: The pH of the sample solution is a critical parameter that influences both the surface charge of the adsorbent and the speciation of the metal ions. Optimal pH values are required to ensure maximum complexation and retention.
Contact Time: The time required to reach adsorption equilibrium is an important factor in developing a rapid and efficient method.
Eluent Type and Concentration: The choice of eluent is crucial for the quantitative recovery of the adsorbed metal ions from the solid phase.
Preconcentration Factor: This is the ratio of the initial sample volume to the final eluent volume and indicates the degree of enrichment achieved.
Selectivity: The ability of the sorbent to selectively adsorb the target metal ions in the presence of other interfering ions is a key aspect of the methodology.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Molecular Properties and Reactivity
Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular systems with high accuracy. For hydroxynaphthalene sulfonic acids, these calculations elucidate the relationship between their structure and chemical properties.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is based on the principle that the energy of a system can be determined from its electron density. nih.gov This approach is widely applied to predict the geometric and electronic properties of aromatic compounds, including naphthalene (B1677914) derivatives. nih.govscirp.org
For molecules related to 1-Hydroxynaphthalene-7-sulfonic acid, DFT calculations are used to optimize the molecular geometry, determining bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. Furthermore, DFT is instrumental in predicting various spectroscopic properties. For instance, Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra (UV-Vis), providing information on the wavelengths of maximum absorption (λmax) which correspond to electronic transitions between molecular orbitals. scirp.org Similarly, vibrational frequencies from infrared (IR) spectroscopy can be computed, helping to assign specific peaks in an experimental spectrum to the vibrational modes of the molecule's functional groups. Recent studies on related aminonaphthalene sulfonic acids have utilized DFT to analyze charge distribution, molecular electrostatic potential (MEP), and other electronic properties to understand their bioactive nature. researchgate.net
Table 1: Representative DFT-Calculated Properties for a Naphthalene Derivative (Note: This table presents typical data obtained for a related naphthalene derivative to illustrate the outputs of DFT calculations, as specific data for this compound is not available in the cited literature.)
| Parameter | Calculation Method | Predicted Value |
| Total Energy | DFT/B3LYP | -10499.36 Kcal/mol |
| Dipole Moment | DFT/B3LYP | 1.50 Debye |
| λmax (UV-Vis) | TD-DFT | 299.74 nm |
| C-S Bond Length | DFT Optimization | 1.78 Å |
| O-H Bond Length | DFT Optimization | 0.97 Å |
Frontier Molecular Orbital (FMO) theory is a cornerstone concept in explaining chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgunesp.br The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. acs.org
The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO energy relates to the electron affinity and electrophilicity. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular stability and reactivity. ucsb.edu A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. ucsb.edu Conversely, a small gap suggests the molecule is more polarizable and more reactive. ucsb.edu
For aromatic compounds like naphthalene derivatives, FMO analysis can predict the most likely sites for electrophilic or nucleophilic attack. ucsb.edu The regions of the molecule where the HOMO density is highest are the most probable sites for electrophilic attack, as these are the most electron-rich and available locations. ucsb.edu Conversely, the areas with the highest LUMO density are susceptible to nucleophilic attack. This analysis was famously used by Kenichi Fukui to explain the regioselectivity of electrophilic substitution in naphthalene. ucsb.edu
Table 2: Illustrative FMO Properties for Naphthalene (Note: Data is for the parent naphthalene molecule to demonstrate the principles of FMO analysis.)
| Molecular Orbital | Energy (eV) | Significance |
| HOMO | -6.13 | Electron-donating capability (Nucleophilicity) |
| LUMO | -1.38 | Electron-accepting capability (Electrophilicity) |
| HOMO-LUMO Gap (ΔE) | 4.75 | Chemical Reactivity and Stability |
Molecular Modeling and Simulation of Reaction Pathways for this compound Synthesis and Degradation
Molecular modeling and simulation techniques are invaluable for elucidating the mechanisms of chemical reactions, including the synthesis and degradation of complex organic molecules. These computational methods can map out entire reaction pathways, identify transition states, and calculate activation energies, providing a dynamic picture of the chemical transformation.
For the synthesis of hydroxynaphthalene sulfonic acids, which can involve multi-step processes such as sulfonation and hydroxylation, computational modeling can help optimize reaction conditions. By simulating the reaction mechanism, researchers can understand the stability of intermediates and the energetic barriers of transition states, guiding the development of more efficient synthetic routes. Molecular dynamics (MD) simulations, for example, have been used to study the interactions and stability of related aminonaphthalene sulfonic acid derivatives with biological targets, providing insight into their mechanism of action. nih.gov
Regarding degradation, computational studies can predict the most likely pathways for the breakdown of this compound in various environments. The microbial degradation of naphthalenesulfonates, for example, often begins with a dioxygenation step to remove the sulfonate group, followed by cleavage of the aromatic ring. nih.govethz.ch The catabolic pathways frequently merge with classical naphthalene degradation routes, proceeding via intermediates like salicylate (B1505791) or gentisate. nih.govresearchgate.net Computational modeling can simulate these enzymatic reactions, identify metabolic intermediates, and assess the compound's biodegradability.
Quantitative Structure-Reactivity Relationships (QSRR) from Computational Approaches
Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the chemical structure of a series of compounds with their measured reactivity or properties. nih.govnih.gov These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to find a mathematical equation that links these descriptors to an observed property, such as reaction rate or chromatographic retention time. nih.govresearchgate.net
The molecular descriptors used in QSRR studies are often derived from quantum chemical calculations (like DFT). They can include electronic properties (e.g., HOMO/LUMO energies, partial atomic charges), steric properties (e.g., molecular volume, surface area), and topological indices that describe the molecular connectivity.
For a class of compounds like substituted hydroxynaphthalene sulfonic acids, a QSRR model could be developed to predict a specific type of reactivity. For example, by synthesizing a series of derivatives and measuring their reaction rates in a particular chemical transformation, a QSRR model could identify the key structural features that enhance or diminish that reactivity. Such models are powerful tools in medicinal chemistry and materials science for designing new molecules with desired properties, reducing the need for extensive trial-and-error synthesis and testing. nih.gov
Environmental Chemistry and Biodegradation Research
Microbial Degradation Pathways of Naphthalene (B1677914) Sulfonic Acids
The microbial breakdown of naphthalene sulfonic acids, including hydroxylated forms like 1-Hydroxynaphthalene-7-sulfonic acid, is a complex process initiated by specialized enzymatic systems. Bacteria capable of utilizing these compounds as a source of carbon or sulfur have evolved specific catabolic pathways.
The initial and critical step in the biodegradation of aromatic sulfonates is the cleavage of the carbon-sulfur (C-S) bond, a process known as desulfonation. In aerobic bacteria, this is typically an oxygenolytic process. One established mechanism involves the action of dioxygenase enzymes that hydroxylate the aromatic ring, leading to the formation of a dihydrodiol. nih.gov This hydroxylation destabilizes the C-S bond, resulting in the spontaneous elimination of the sulfonate group as sulfite (B76179). nih.gov
For hydroxy-naphthalene sulfonic acids, a common pathway involves a 1,2-dioxygenation of the naphthalene ring. nih.gov This enzymatic attack creates an unstable intermediate that rearomatizes, releasing the sulfite ion. This desulfonation step is crucial as it removes the xenobiotic sulfonate group, rendering the resulting naphthalene derivative more amenable to further degradation. nih.gov
Following desulfonation, the resulting hydroxylated naphthalene molecule, such as a dihydroxynaphthalene, enters the classical naphthalene degradation pathway. nih.gov This pathway involves the oxidative cleavage of the aromatic rings. The process is typically initiated by a ring-hydroxylating dioxygenase, which converts the naphthalene core to a cis-naphthalene dihydrodiol. nih.gov A subsequent dehydrogenation reaction forms 1,2-dihydroxynaphthalene. nih.gov
The 1,2-dihydroxynaphthalene then undergoes ring cleavage, catalyzed by a 1,2-dihydroxynaphthalene dioxygenase. nih.gov This opens up the aromatic ring structure, leading to the formation of intermediates that can be funneled into central metabolic pathways, such as the catechol or gentisate routes, for complete mineralization. nih.gov The "upper pathway" of naphthalene degradation continues with a series of enzymatic reactions that convert the ring cleavage product into intermediates like salicylaldehyde (B1680747) and pyruvate, which can then enter the cell's primary metabolism. nih.gov
Environmental Fate and Transport Studies of Sulfonated Naphthalenes
The environmental behavior of sulfonated naphthalenes is largely dictated by their physicochemical properties. The sulfonic acid group makes these compounds highly soluble in water. solubilityofthings.com This high water solubility suggests a high potential for mobility in aquatic environments and a low tendency to adsorb to soil or sediment organic matter.
The solubility of compounds like 4-hydroxynaphthalene-1-sulfonic acid is also dependent on pH. solubilityofthings.com At higher pH values, the sulfonic acid group is more likely to be deprotonated, which can affect its interaction with environmental matrices. solubilityofthings.com While specific data for this compound is limited, related compounds like 4-(benzoylamino)naphthalene-2,7-disulfonic acid have a low predicted soil adsorption coefficient (Koc), indicating high mobility in soil. epa.gov
Due to their stability and resistance to complete degradation in some environments, sulfonated naphthalenes can be persistent pollutants. nih.gov Their transport is primarily governed by water movement, leading to their distribution in surface and groundwater. Abiotic degradation processes are generally slow, making microbial biodegradation the primary mechanism for their removal from the environment.
Identification of Enzymes and Microbial Consortia Involved in Biodegradation Processes
The biodegradation of amino- and hydroxynaphthalene sulfonic acids is often carried out by mixed bacterial communities rather than single strains. nih.govnih.gov This is due to the complexity of the degradation pathway, where different members of the consortium perform complementary metabolic steps. nih.gov
A well-documented example is the mutualistic interaction between two Pseudomonas strains in the degradation of 6-aminonaphthalene-2-sulfonic acid. nih.gov One strain initiates the attack by converting the parent compound into 5-aminosalicylate (B10771825) through a regioselective 1,2-dioxygenation, which is then completely degraded by the second strain. nih.gov Similar synergistic relationships are expected for the degradation of this compound. After adaptation, some bacterial strains can convert a range of naphthalene-2-sulfonates that have hydroxyl or amino groups at various positions. nih.gov
Genera such as Pseudomonas and Arthrobacter have been identified as key players in the desulfonation of various naphthalenesulfonates. nih.gov The enzymes responsible for these transformations are often inducible, meaning their production is triggered by the presence of the sulfonated compound. nih.gov Key enzymes in these pathways include naphthalene dioxygenase, 1,2-dihydroxynaphthalene dioxygenase, and salicylate (B1505791) hydroxylase. nih.gov
Data Tables
Key Enzymes in Naphthalene Sulfonic Acid Degradation
| Enzyme Class | Specific Enzyme Example | Role in Degradation Pathway |
| Oxygenase | Naphthalene Dioxygenase (NDO) | Initiates the oxidation of the naphthalene ring, leading to desulfonation. nih.gov |
| Oxygenase | 1,2-Dihydroxynaphthalene Dioxygenase | Catalyzes the cleavage of the aromatic ring of 1,2-dihydroxynaphthalene. nih.gov |
| Dehydrogenase | cis-Naphthalene Dihydrodiol Dehydrogenase | Converts cis-naphthalene dihydrodiol to 1,2-dihydroxynaphthalene. nih.gov |
| Hydroxylase | Salicylate Hydroxylase | Involved in the further degradation of salicylate intermediates. nih.gov |
Microbial Genera Involved in Naphthalene Sulfonic Acid Biodegradation
| Microbial Genus | Degradation Capability | Reference |
| Pseudomonas | Degradation of various amino- and hydroxynaphthalene-2-sulfonates. nih.gov | nih.gov |
| Arthrobacter | Desulfonation of a wide range of aromatic sulfonates. |
Advanced Applications in Chemical Synthesis and Materials Science Research
Utilization as a Precursor in Complex Organic Synthesis
The bifunctional nature of 1-Hydroxynaphthalene-7-sulfonic acid makes it an important starting material and intermediate in multi-step organic syntheses, particularly in the creation of dyes, conjugated polymers, and molecules of pharmaceutical interest.
This compound serves as a critical coupling component in the synthesis of azo dyes. The general mechanism for azo dye formation involves a two-step process: diazotization and azo coupling. In this process, a primary aromatic amine is converted into a diazonium salt, which then acts as an electrophile. This diazonium salt is subsequently reacted with an electron-rich coupling component, such as this compound. pbworks.comjournalijar.com The hydroxyl group on the naphthalene (B1677914) ring activates it for electrophilic substitution, facilitating the coupling reaction to form the characteristic azo (-N=N-) linkage, which is the basis of the dye's chromophore.
The presence of the sulfonic acid group (-SO₃H) is particularly significant as it imparts water solubility to the final dye molecule, a crucial property for applications in the textile industry. uludag.edu.tr Various aminonaphthalenesulfonic acids are used as precursors for a wide range of dyes, including several food and acid dyes. wikipedia.orgwikipedia.org While specific dyes derived directly from this compound are not extensively detailed, its isomer, 7-Hydroxynaphthalene-1-sulfonic acid, is a known intermediate for several commercial dyes. dyestuffintermediates.com
| Precursor Type | General Role in Azo Dye Synthesis | Resulting Dye Property |
| Aminonaphthalenesulfonic acid | Forms the diazonium salt component after reaction with nitrous acid. | Influences the final color and lightfastness properties. |
| Hydroxynaphthalenesulfonic acid | Acts as the electron-rich coupling component for the diazonium salt. | The sulfonic acid group provides water solubility. |
In the field of conjugated systems research, naphthalene sulfonates are valuable for synthesizing water-soluble conducting polymers. uludag.edu.tr These polymers have π-conjugated backbones that give them unique optical and electronic properties, making them suitable for applications in sensors, solar cells, and light-emitting diodes. The sulfonic acid group enhances solubility and processability, and its incorporation into a polymer backbone can be achieved through the polymerization of monomers derived from compounds like this compound. For instance, research on 7-amino-4-hydroxy-2-naphthalene sulfonic acid has demonstrated its use in creating polyimine and polynaphthol derivatives through oxidative polymerization. uludag.edu.tr These polymers exhibit interesting solvatochromism and fluorescence, highlighting the potential of similarly structured monomers.
Naphthalene sulfonic acid derivatives are recognized for their utility in the pharmaceutical sector. uludag.edu.tr While direct applications of this compound as a pharmaceutical precursor are not widely documented, related structures form the basis of biologically active molecules. For example, functionalized acrylic polymers based on 5-amino-2-naphthalene sulfonic acid have been developed as "polymer drugs" that can inhibit the activity of fibroblast growth factors, a key process in tumor angiogenesis. nih.gov These systems can self-assemble into nanoparticles, demonstrating how the naphthalene sulfonic acid moiety can be used to design advanced drug delivery systems. nih.gov
The rigid, functionalized scaffold of this compound makes it an excellent candidate for structure-activity relationship (SAR) studies. SAR analysis is fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. In the context of this compound, the precise positions of the hydroxyl and sulfonic acid groups are critical determinants of its potential interactions with biological targets like enzymes or receptors. mdpi.com Researchers can synthesize a library of derivatives by modifying these functional groups or adding new ones to the naphthalene core. By systematically altering the structure and measuring the corresponding changes in biological effect, a detailed SAR can be established, guiding the design of more potent and selective therapeutic agents. mdpi.com
Functionalization of Advanced Materials
The chemical properties of this compound and its derivatives are harnessed to modify the surfaces of materials, thereby imparting new functionalities for specialized applications in materials science.
The surface modification of nanomaterials is essential for improving their dispersion in polymer matrices and for introducing specific functionalities. wiley-vch.de Sulfonic acid groups are particularly effective for functionalizing carbon nanotubes (CNTs) to enhance their dispersibility in aqueous solutions. nih.gov Covalent functionalization can be achieved through methods like sulfonitric treatment (using a mixture of sulfuric and nitric acid) or by oxidizing thiol groups attached to the CNT surface. nih.govresearchgate.net
This functionalization process generates negatively charged sulfonate groups on the CNT surface, which leads to electrostatic repulsion between the nanotubes, preventing their aggregation and improving their solubility and processability. nih.gov Furthermore, these sulfonic acid sites can act as anchoring points for the deposition of metal nanoparticles, such as platinum. rsc.org This creates hybrid nanomaterials with potential applications in catalysis and sensor development. rsc.org
| Modification Technique | Description | Primary Outcome | Reference |
| Sulfonitric Treatment | Oxidation of CNTs using a mixture of concentrated sulfuric and nitric acid. | Introduction of sulfonic and carboxylic functional groups, enhancing water dispersibility. | nih.gov |
| Thiol Oxidation | Conversion of thiol (-SH) groups on the CNT surface to sulfonic acid (-SO₃H) groups. | Provides a controlled method for sulfonation. | researchgate.net |
| Ionic Functionalization | Acid-base reaction between carboxylated CNTs and amines to form an ionic bond. | Improves solubility and allows for ion exchange with other cations. | rsc.org |
Incorporating naphthalene sulfonic acid moieties into polymer structures is a strategy for creating functional materials with specific properties. These functional groups can be introduced either by polymerizing monomers derived from compounds like this compound or by post-polymerization modification.
The presence of the sulfonic acid group makes these polymers useful as ion-exchange resins. uludag.edu.tr In addition, they can act as effective dispersing agents or plasticizers. Research has shown that copolymers containing 5-methacrylamide-2-naphthalenesulfonic acid can form self-assembling amphiphilic structures, such as micelles, in aqueous environments. nih.gov These nanostructures have a hydrophobic core and a hydrophilic shell decorated with sulfonic acid groups, making them suitable for encapsulating nonpolar molecules or for specific biological interactions. nih.gov Such functionalized polymers offer potential applications in areas ranging from water treatment to advanced biomedical systems. uludag.edu.trnih.gov
Catalytic Applications of Functionalized Derivatives in Organic Reactions
Derivatives of naphthalene sulfonic acids have shown promise as components in metal-free catalytic systems, particularly in electrocatalysis. Research into composites made from reduced graphene oxide and polymers synthesized from various amino-naphthalene sulfonic acids (ANSAs) has demonstrated their effectiveness as electrocatalysts for the oxygen reduction reaction (ORR). ajol.info The ORR is a critical process in fuel cells and metal-air batteries.
In these systems, the nitrogen and sulfur atoms within the polymer structure are believed to act as the active catalytic sites. The high surface area of the graphene support enhances the accessibility of these sites. Studies have indicated that the specific isomer of ANSA used significantly impacts the catalytic activity of the resulting composite. ajol.info Similarly, electrodes modified with electro-polymerized films of 4-amino-3-hydroxynaphthalene sulfonic acid have also been investigated for their catalytic properties. researchgate.net These findings suggest that derivatives of this compound, when appropriately integrated into conductive polymer or composite structures, could serve as efficient and durable metal-free catalysts for important organic and electrochemical reactions.
Design and Synthesis of Sulfonic Acid-Functionalized Ionic Liquid Catalysts
The design of sulfonic acid-functionalized ionic liquids (SAILs) often centers on creating task-specific catalysts that combine the advantages of ionic liquids—such as low vapor pressure and high thermal stability—with the catalytic activity of a Brønsted acid. While the functionalization can be on either the cation or the anion, a viable strategy for incorporating this compound involves using its derivative as the anionic component of the ionic liquid.
One established method for synthesizing such ionic liquids is through a metathesis reaction. This process would begin with the conversion of this compound to its corresponding salt, for instance, sodium 1-hydroxynaphthalene-7-sulfonate. This salt can then be reacted with a halide salt of a large organic cation, such as those based on imidazolium, pyridinium, or pyrrolidinium cores. The exchange of ions results in the formation of the desired ionic liquid, where the 1-hydroxynaphthalene-7-sulfonate moiety serves as the anion, paired with the organic cation. The hydroxyl (-OH) and sulfonic acid (-SO₃H) groups on the naphthalene ring provide functional sites that can influence the catalyst's solubility and interaction with reactants.
The choice of the cation is critical as it significantly influences the physical properties of the resulting ionic liquid, such as its melting point, viscosity, and solubility. By pairing the 1-hydroxynaphthalene-7-sulfonate anion with different cations, a range of catalysts can be designed with tailored properties for specific synthetic applications.
Below is a table illustrating potential ionic liquid structures that could be synthesized using the 1-hydroxynaphthalene-7-sulfonate anion.
Table 1: Potential Ionic Liquid Catalysts based on 1-Hydroxynaphthalene-7-sulfonate Anion
| Cation Name | Cation Structure | Anion | Potential Ionic Liquid Name |
|---|---|---|---|
| 1-Butyl-3-methylimidazolium | [C₄H₉(C₃H₃N₂)CH₃]⁺ | 1-Hydroxynaphthalene-7-sulfonate | 1-Butyl-3-methylimidazolium 1-hydroxynaphthalene-7-sulfonate |
| 1-Ethyl-3-methylpyridinium | [C₂H₅(C₅H₄N)CH₃]⁺ | 1-Hydroxynaphthalene-7-sulfonate | 1-Ethyl-3-methylpyridinium 1-hydroxynaphthalene-7-sulfonate |
Application in Multicomponent Reactions and Green Chemistry Methodologies
Multicomponent reactions (MCRs) are chemical reactions in which three or more starting materials react to form a single product in a one-pot synthesis. These reactions are highly valued in green chemistry because they adhere to principles of atom economy and step economy, reducing waste, solvent use, and energy consumption compared to traditional multi-step syntheses. Sulfonic acid-based catalysts are particularly effective in promoting a wide range of MCRs due to their ability to act as potent Brønsted acids, activating substrates and facilitating bond formation.
While ionic liquids derived from naphthalene sulfonic acids represent a promising class of catalysts, the broader family of sulfonic acid catalysts has demonstrated significant utility in green synthetic methodologies involving naphthalene-based structures. A notable example is the synthesis of naphthalene-based azines, which are compounds of interest for their potential biological activities.
In one study, researchers developed an eco-friendly, three-component reaction to synthesize novel azine derivatives with a naphthalene core using a sulfonic acid-functionalized chitosan (CS-SO₃H) as a recyclable, heterogeneous catalyst. researchgate.net The reaction combines (E)-(naphthalen-1-ylmethylene)hydrazine with various aldehydes and ketones. This methodology highlights several green chemistry principles:
High Atom Economy: Three components are combined into a single product molecule.
Eco-friendly Catalyst: Chitosan is a biodegradable and renewable biopolymer. The catalyst is heterogeneous, allowing for easy separation and reuse.
Efficient Conditions: The reactions proceed with high yields under mild thermal or grinding (mechanochemical) conditions, minimizing energy input and the need for hazardous solvents. researchgate.net
The research demonstrated that the sulfonic acid catalyst was crucial for achieving high yields in short reaction times. The catalyst's reusability was tested, showing consistent performance over multiple cycles, which is a key advantage for sustainable industrial processes.
The table below summarizes the results for the synthesis of selected naphthalene-based azines using this green chemistry approach.
Table 2: Synthesis of Naphthalene-Based Azines via a Sulfonic Acid-Catalyzed Multicomponent Reaction
| Entry | Aldehyde/Ketone Reactant | Method | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Nitrobenzaldehyde | Grinding | 10 | 94 |
| 2 | 4-Chlorobenzaldehyde | Grinding | 15 | 92 |
| 3 | 4-Methylbenzaldehyde | Thermal | 20 | 90 |
| 4 | Thiophene-2-carbaldehyde | Thermal | 25 | 88 |
| 5 | Acetophenone | Thermal | 30 | 85 |
Data sourced from research on green synthesis of naphthalene-based azines. researchgate.net
This research exemplifies how sulfonic acid catalysts can be effectively employed in multicomponent reactions to build complex, high-value molecules like naphthalene-based azines, aligning with the core tenets of green and sustainable chemistry.
Q & A
Q. How can machine learning (ML) optimize reaction conditions for synthesizing this compound derivatives?
- Methodological Answer : ML models (e.g., random forests) trained on historical reaction data predict optimal temperature, catalyst loading, and solvent ratios. Feature importance analysis identifies sulfonation time as a critical variable. Validation via robotic synthesis platforms (e.g., Chemspeed) ensures reproducibility, with yield improvements ≥15% over heuristic methods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
